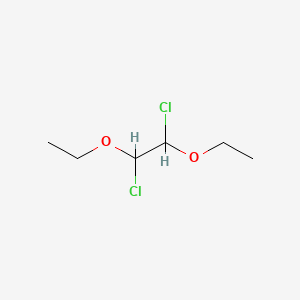![molecular formula C8H7N3 B13959415 8H-pyrimido[4,5-c]azepine CAS No. 62376-38-9](/img/structure/B13959415.png)
8H-pyrimido[4,5-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-pyrimido[4,5-c]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with a pyrimidine ring. This structure is of significant interest due to its potential pharmacological and therapeutic applications. The compound is known for its diverse biological activities, making it a valuable subject of study in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8H-pyrimido[4,5-c]azepine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-amino-1-oxo-2-phenyl-5-(pyrrolidin-1-yl)-1,2,4a,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitrile . This precursor undergoes various cyclization reactions to form the desired azepine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactions and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions: 8H-pyrimido[4,5-c]azepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8H-pyrimido[4,5-c]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an anti-inflammatory agent.
Medicine: Research has shown that derivatives of this compound exhibit significant antifungal activity.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8H-pyrimido[4,5-c]azepine involves its interaction with various molecular targets. For instance, its antifungal activity is believed to result from the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes . The compound’s structure allows it to interact with specific enzymes and receptors, disrupting normal cellular processes in pathogens.
Vergleich Mit ähnlichen Verbindungen
- Pyrimido[4,5-d]pyrimidines
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
Comparison: 8H-pyrimido[4,5-c]azepine is unique due to its seven-membered azepine ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and has been shown to have significant anti-inflammatory and antifungal properties .
Eigenschaften
CAS-Nummer |
62376-38-9 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
8H-pyrimido[4,5-c]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-7-4-10-6-11-8(7)5-9-3-1/h1-6,9H |
InChI-Schlüssel |
VJEMZFPKYVTKRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C2C(=C1)C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


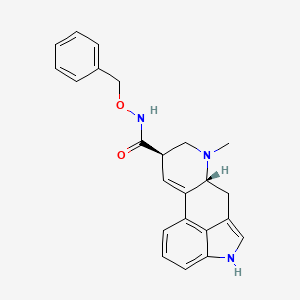
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
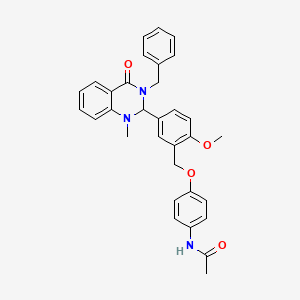
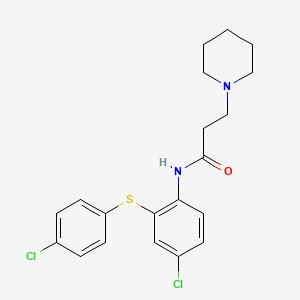

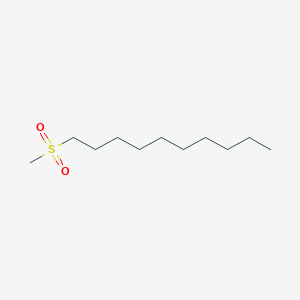


![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)




